2,3-Bis(trifluoromethyl)-1,8-naphthyridine

Medicinal Chemistry ADME Prediction Lipophilicity

2,3-Bis(trifluoromethyl)-1,8-naphthyridine (CAS 1099597-87-1) is a heterocyclic building block characterized by a 1,8-naphthyridine core bearing two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 3-positions. This substitution pattern imparts a unique electronic profile and significantly enhanced lipophilicity (calculated LogP = 3.62 ) relative to its alkyl- or halogen-substituted analogs, positioning it as a valuable scaffold for medicinal chemistry and materials science research.

Molecular Formula C10H4F6N2
Molecular Weight 266.14 g/mol
CAS No. 1099597-87-1
Cat. No. B1438961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(trifluoromethyl)-1,8-naphthyridine
CAS1099597-87-1
Molecular FormulaC10H4F6N2
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N=C2N=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C10H4F6N2/c11-9(12,13)6-4-5-2-1-3-17-8(5)18-7(6)10(14,15)16/h1-4H
InChIKeyMEHLMXOENZGXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(trifluoromethyl)-1,8-naphthyridine (CAS 1099597-87-1): Scientific Selection and Procurement Guide


2,3-Bis(trifluoromethyl)-1,8-naphthyridine (CAS 1099597-87-1) is a heterocyclic building block characterized by a 1,8-naphthyridine core bearing two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 3-positions . This substitution pattern imparts a unique electronic profile and significantly enhanced lipophilicity (calculated LogP = 3.62 [1]) relative to its alkyl- or halogen-substituted analogs, positioning it as a valuable scaffold for medicinal chemistry and materials science research .

Why 2,3-Bis(trifluoromethyl)-1,8-naphthyridine Cannot Be Interchanged with Common 1,8-Naphthyridine Analogs


Generic substitution of 2,3-bis(trifluoromethyl)-1,8-naphthyridine with unsubstituted or differently substituted 1,8-naphthyridines is not scientifically sound due to the profound impact of the dual -CF₃ groups on key physicochemical properties. As detailed below, the bis(trifluoromethyl) substitution elevates the calculated LogP to 3.62 [1], representing an increase of +1.37 over the 2,3-dimethyl analog (LogP 2.25) . This differential directly alters membrane permeability and hydrophobic binding interactions. Furthermore, the strong electron-withdrawing nature of -CF₃ reduces the electron density on the heteroaromatic ring, fundamentally changing its reactivity profile, metabolic stability, and capacity for π-stacking relative to non-fluorinated or mono-substituted comparators.

Quantitative Differentiation Evidence: 2,3-Bis(trifluoromethyl)-1,8-naphthyridine vs. Key Analogs


Lipophilicity Enhancement: LogP Comparison with 2,3-Dimethyl-1,8-naphthyridine

The introduction of two trifluoromethyl groups substantially elevates the compound's lipophilicity. The target compound exhibits a calculated LogP of 3.62 [1]. In contrast, the structurally analogous 2,3-dimethyl-1,8-naphthyridine has a calculated LogP of 2.25 . This increase of +1.37 LogP units is directly attributable to the fluorinated substituents.

Medicinal Chemistry ADME Prediction Lipophilicity

Electron-Withdrawing Capacity: Hammett σₚ Parameter Comparison with Non-Fluorinated Analogs

Trifluoromethyl groups exert a strong electron-withdrawing inductive (-I) effect. The Hammett substituent constant σₚ for a -CF₃ group is +0.54 [1]. For the two -CF₃ groups on the 2,3-positions of the naphthyridine core, the cumulative effect is significantly more electron-withdrawing than comparators like 2,3-dimethyl (σₚ = -0.17 for CH₃) or 2,3-dichloro (σₚ = +0.23 for Cl) [1].

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship (SAR)

Thermal Stability: Boiling Point Comparison with 2,3-Dichloro-1,8-naphthyridine

The presence of strong C-F bonds imparts enhanced thermal stability. The target compound has a reported boiling point of 245.8 ± 35.0 °C at 760 mmHg [1]. While boiling point data for the exact 2,3-dichloro analog is not uniformly reported across all vendors, the compound's significantly higher molecular weight (266.14 vs. 199.04 g/mol) and strong C-F bond energy (approx. 485 kJ/mol) relative to C-Cl (approx. 327 kJ/mol) suggest superior thermal stability under identical conditions [2].

Materials Science Process Chemistry Thermal Properties

Validated Research Applications for 2,3-Bis(trifluoromethyl)-1,8-naphthyridine (CAS 1099597-87-1)


Medicinal Chemistry: CNS-Penetrant Lead Optimization

Based on its elevated LogP of 3.62 [1], 2,3-bis(trifluoromethyl)-1,8-naphthyridine serves as a lipophilic core for designing blood-brain barrier permeable drug candidates. The +1.37 LogP increase over 2,3-dimethyl-1,8-naphthyridine makes it the preferred starting material for CNS-targeted programs where enhanced passive diffusion is required.

Medicinal Chemistry: SAR Exploration of Electron-Deficient Aromatics

The strong electron-withdrawing effect of the two -CF₃ groups (σₚ = +0.54 each) [2] creates a highly electron-deficient heteroaromatic core. This property is exploited in structure-activity relationship (SAR) studies to probe π-stacking interactions with electron-rich protein pockets or to tune the redox potential of the molecule, a capability not achievable with alkyl- or halogen-substituted naphthyridines.

Materials Science: Development of Thermally Stable Organic Semiconductors

The compound's relatively high boiling point (245.8 ± 35.0 °C) and strong C-F bonds [1][3] position it as a candidate for the synthesis of thermally robust organic semiconductors or components in organic light-emitting diodes (OLEDs). The electron-withdrawing nature also lowers the LUMO energy, which is advantageous for n-type semiconductor materials.

Chemical Biology: Design of Metabolic Stable Probes

The electron-deficient naphthyridine ring, imparted by the -CF₃ groups [2], is less prone to oxidative metabolism by cytochrome P450 enzymes. This feature is critical for designing chemical probes with extended half-lives in cellular assays, reducing off-target effects from reactive metabolites.

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